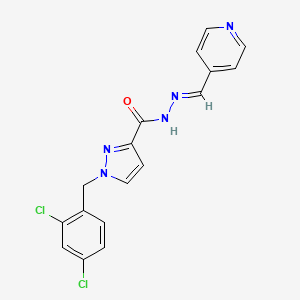

![molecular formula C19H13N5O B5511962 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[2,3-b]quinoxaline core, which is a type of nitrogen-containing heterocycle . This core is substituted with an acetylphenyl group at the 1-position, an amino group at the 2-position, and a carbonitrile group at the 3-position.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings, including the pyrrolo[2,3-b]quinoxaline core. The electron-donating amino group and electron-withdrawing carbonitrile group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amino group could participate in reactions such as acylation or alkylation. The carbonitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Applications De Recherche Scientifique

Comprehensive Analysis of CCG-24910 Applications

CCG-24910, known chemically as 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, is a compound with potential applications in various scientific research fields. Below is an analysis focusing on unique applications, each detailed in its own section.

Antimicrobial Activity: CCG-24910, due to its quinoline core, may exhibit antimicrobial properties. Quinoline derivatives have been shown to possess antibacterial and antifungal activities . The presence of the azomethine moiety (-HC=N-) in Schiff base derivatives, which can be synthesized from quinoline, enhances these properties .

Anticancer Potential: Compounds with a 2-oxoquinoline nucleus, similar to the core structure of CCG-24910, have demonstrated anticancer properties . The ability to perform molecular docking allows for the identification of potential targets within cancer cells, making it a valuable tool for anticancer drug development .

Anti-Inflammatory Applications: The quinoline derivatives are known for their anti-inflammatory effects. CCG-24910 could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for inflammatory diseases .

Analgesic Effects: Quinoline compounds have been associated with analgesic activities. Research into CCG-24910 could explore its potential as a pain reliever, especially in conditions where inflammation is also present .

Cardiovascular Research: The bioactivity of quinoline derivatives extends to cardiovascular effects. CCG-24910 could be studied for its impact on heart health, possibly offering insights into new therapeutic approaches for heart diseases .

CNS Activity: Quinoline is known to affect the central nervous system (CNS). CCG-24910 might be used in neurological research to understand its effects on the CNS, which could lead to new treatments for neurological disorders .

Antiviral Research: Given the broad spectrum of biological activities of quinoline derivatives, CCG-24910 could be a candidate for antiviral drug development. Its potential effectiveness against various viruses would be a significant area of study .

Hypoglycemic Activity: Research into the hypoglycemic effects of quinoline derivatives suggests that CCG-24910 could be explored for its potential to lower blood sugar levels, which would be beneficial for diabetes management .

Mécanisme D'action

Target of Action

The primary target of CCG-24910 is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-24910 acts as an inhibitor of Rho signaling . It blocks the nuclear accumulation of MRTF-A, thereby inhibiting the transcriptional signaling of RhoA .

Biochemical Pathways

CCG-24910 affects the Rho/SRF pathway . This pathway is involved in various cellular processes, including cell adhesion, migration, invasion, extravasation, survival, and proliferation . Inhibition of this pathway by CCG-24910 can lead to the control of tumor size .

Pharmacokinetics

Pharmacokinetics generally involves studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (adme) processes .

Result of Action

CCG-24910 shows high efficacy in the control of tumor size, especially in models derived from hematological malignancies . It also displays activity in several in vitro cancer cell functional assays .

Propriétés

IUPAC Name |

1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O/c1-11(25)12-5-4-6-13(9-12)24-18(21)14(10-20)17-19(24)23-16-8-3-2-7-15(16)22-17/h2-9H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPSDFRUQPWEHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-2-methyl-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine hydrobromide](/img/structure/B5511885.png)

![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5511889.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5511895.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)

![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)

![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)

![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)